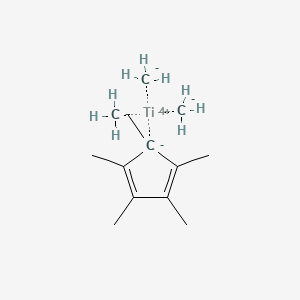
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+) is a complex organometallic compound It is known for its unique structure, which includes a titanium ion coordinated with a pentamethylcyclopentadienyl ligand
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethylcyclopentadiene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with methylating agents such as methyl bromide under basic conditions to form 1-methylcyclopentadiene. This intermediate is then further methylated to produce 1,2,3,4,5-pentamethylcyclopentadiene .
Industrial Production Methods
Large-scale production of 1,2,3,4,5-pentamethylcyclopentadiene typically involves a three-step process starting from 2,3,4,5-tetramethyl-2-cyclopentenone and methylmagnesium chloride . The resulting compound is then reacted with titanium tetrachloride to form the desired organometallic complex.
化学反应分析
Types of Reactions
1,2,3,4,5-Pentamethylcyclopentadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding cyclopentadienyl cations.
Reduction: Reduction reactions can yield cyclopentadienyl anions.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include peroxides and halogens.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Catalysts: Transition metal catalysts like palladium and platinum are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclopentadienyl derivatives and metal complexes .
科学研究应用
Chemistry
In chemistry, 1,2,3,4,5-pentamethylcyclopentadiene is used as a ligand in the synthesis of organometallic complexes. These complexes are valuable in catalysis, particularly in polymerization reactions and hydrogenation processes .
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in drug delivery systems and as imaging agents .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including high-performance polymers and coatings. Its role as a catalyst in various chemical processes also makes it valuable in industrial chemistry .
作用机制
The mechanism by which 1,2,3,4,5-pentamethylcyclopentadiene exerts its effects involves coordination with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and polymerization. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition and reductive elimination steps .
相似化合物的比较
Similar Compounds
Cyclopentadiene: The parent compound of 1,2,3,4,5-pentamethylcyclopentadiene, known for its use in the synthesis of metallocenes.
Methylcyclopentadiene: A partially methylated derivative with similar but less pronounced properties.
Tetramethylcyclopentadiene: Another derivative with four methyl groups, used in similar applications but with different reactivity profiles
Uniqueness
1,2,3,4,5-Pentamethylcyclopentadiene is unique due to its high degree of methylation, which enhances its stability and reactivity. This makes it particularly valuable in the synthesis of stable organometallic complexes and in catalytic applications where high reactivity is required .
属性
分子式 |
C13H24Ti |
|---|---|
分子量 |
228.20 g/mol |
IUPAC 名称 |
carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/C10H15.3CH3.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H3;/q4*-1;+4 |
InChI 键 |
KYUOMXNNAVEOBY-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].[CH3-].C[C-]1C(=C(C(=C1C)C)C)C.[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


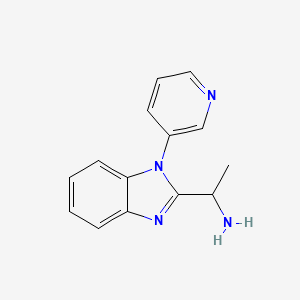
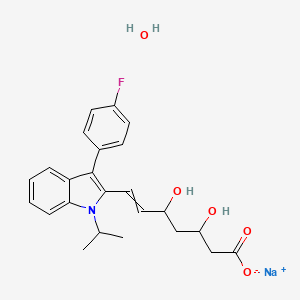
![2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile](/img/structure/B14797439.png)

![tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate](/img/structure/B14797448.png)
![7-Chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B14797452.png)
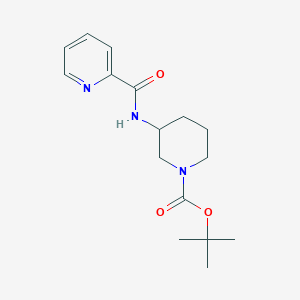
![(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14797460.png)
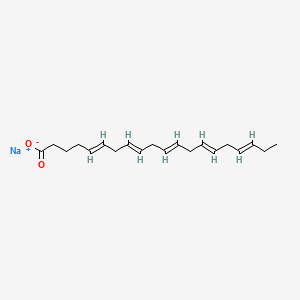
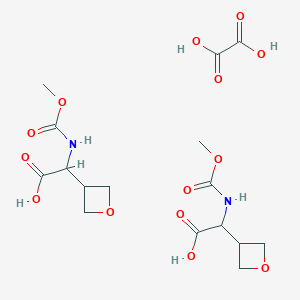
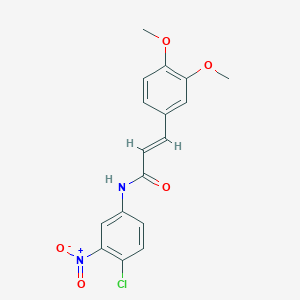
![Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B14797474.png)
![2-[[4-(3,5-Dimethylpiperazin-1-yl)phenyl]amino]-8-(indan-5-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14797482.png)
![1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14797509.png)
